molecular formula C15H18N4 B8683684 5-benzyl-2-piperazin-1-ylpyrimidine

5-benzyl-2-piperazin-1-ylpyrimidine

Cat. No.: B8683684
M. Wt: 254.33 g/mol
InChI Key: MWMUMWHCKAQCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-piperazin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a benzyl group at the 5-position and a piperazine ring at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-piperazin-1-ylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the piperazine ring or the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyl or pyrimidine positions.

Scientific Research Applications

5-benzyl-2-piperazin-1-ylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-2-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions can modulate neurotransmitter levels and influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-2-piperazin-1-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a benzyl group and a piperazine ring on the pyrimidine core makes it a versatile scaffold for drug design and development.

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

5-benzyl-2-piperazin-1-ylpyrimidine

InChI

InChI=1S/C15H18N4/c1-2-4-13(5-3-1)10-14-11-17-15(18-12-14)19-8-6-16-7-9-19/h1-5,11-12,16H,6-10H2

InChI Key

MWMUMWHCKAQCQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)CC3=CC=CC=C3

Origin of Product

United States

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